Azepan-4-ylurea;dihydrochloride
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Overview
Description
Azepan-4-ylurea;dihydrochloride is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and diverse applications, making it a subject of interest for scientists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azepan-4-ylurea;dihydrochloride involves several steps, typically starting with the preparation of azepane derivatives. One practical methodology involves Pd/LA-catalyzed decarboxylation, which enables the exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with ample reaction scope and CO2 as the byproduct. The resulting products can be easily converted into highly functionalized azepanes.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Azepan-4-ylurea;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield azepane derivatives with additional functional groups, while reduction can produce simpler azepane structures. Substitution reactions typically result in the formation of N-alkyl or N-aryl azepane derivatives.
Scientific Research Applications
Azepan-4-ylurea;dihydrochloride has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate for synthesizing various complex molecules. In biology and medicine, it is investigated for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent . Industrially, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Azepan-4-ylurea;dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction pathways, contributing to its biological activity .
Comparison with Similar Compounds
Azepan-4-ylurea;dihydrochloride can be compared with other similar compounds, such as N-aryl azepanes and N-alkyl azepanes . These compounds share a similar azepane core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific urea moiety and dihydrochloride salt form, which confer distinct chemical and biological properties.
List of Similar Compounds:- N-aryl azepanes
- N-alkyl azepanes
- Proheptazine derivatives
Properties
IUPAC Name |
azepan-4-ylurea;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-7(11)10-6-2-1-4-9-5-3-6;;/h6,9H,1-5H2,(H3,8,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGKLZKCRNYQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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